(S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone
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Overview
Description
(S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone is a chiral compound with significant potential in various fields of scientific research. This compound features a dimethylamino group attached to a phenyl ring, a furan ring, and a hydroxyethanone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone typically involves the following steps:
Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of 4-bromoaniline with dimethylamine in the presence of a suitable catalyst to form 4-(dimethylamino)phenyl bromide.
Coupling with Furan-2-yl Group: The intermediate is then coupled with furan-2-carbaldehyde using a palladium-catalyzed cross-coupling reaction to form the desired product.
Hydroxylation: The final step involves the hydroxylation of the ethanone moiety using a suitable oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-tumor and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and polymers due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the furan ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with a benzofuran ring exhibit similar biological activities, such as anti-tumor and anti-viral properties.
Furan Derivatives: Compounds like 5-hydroxymethylfurfural and furfural are also derived from furan and have applications in biomass conversion and polymer synthesis.
Uniqueness
(S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone is unique due to its combination of a dimethylamino group, a furan ring, and a hydroxyethanone moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
(2S)-1-[4-(dimethylamino)phenyl]-2-(furan-2-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C14H15NO3/c1-15(2)11-7-5-10(6-8-11)13(16)14(17)12-4-3-9-18-12/h3-9,14,17H,1-2H3/t14-/m0/s1 |
InChI Key |
PBVNGLICPDQGAQ-AWEZNQCLSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=O)[C@H](C2=CC=CO2)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C(C2=CC=CO2)O |
Origin of Product |
United States |
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